Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium

描述

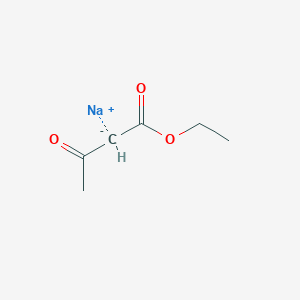

Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium (CAS: 20412-62-8), also known as ethyl acetoacetate sodium salt, is the sodium enolate of ethyl acetoacetate. Its molecular formula is C6H9NaO3, with a molecular weight of 139.15 g/mol . Structurally, it features a β-keto ester group (3-oxobutanoate) deprotonated at the α-carbon, stabilized by resonance and coordinated to a sodium ion. This compound is pivotal in organic synthesis as a nucleophilic enolate intermediate for aldol condensations, alkylations, and Claisen reactions . Its ionic nature enhances solubility in polar solvents, distinguishing it from neutral esters like ethyl butyrate or ethyl acetoacetate.

属性

IUPAC Name |

sodium;ethyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9O3.Na/c1-3-9-6(8)4-5(2)7;/h4H,3H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGRMOMYXWGAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)[CH-]C(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014811 | |

| Record name | Ethyl sodium acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19232-39-4 | |

| Record name | Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19232-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019232394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl sodium acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-ethoxycarbonyl-1-methylvinyl oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

The primary target of Sodium;Ethyl 3-Oxobutanoate is the enolate ion . The compound, being a 1,3-dicarbonyl compound, is more acidic than ordinary esters and is almost completely converted to an enolate by sodium ethoxide.

Mode of Action

Sodium;Ethyl 3-Oxobutanoate interacts with its target through an S N 2 reaction with alkyl halides. During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new C-C bond.

Biochemical Pathways

The compound affects the alkylation of enolates pathway. This pathway involves the attack of an enolate anion on an alkyl halide, leading to the formation of α-substituted esters.

Result of Action

The result of Sodium;Ethyl 3-Oxobutanoate’s action is the formation of α-substituted esters . These compounds can be further processed in various biochemical reactions, leading to a wide variety of downstream effects.

Action Environment

The action of Sodium;Ethyl 3-Oxobutanoate can be influenced by various environmental factors. For instance, dust formation should be avoided, and contact with skin and eyes should be prevented. The compound should be handled with personal protective equipment, and adequate ventilation should be ensured. All sources of ignition should be removed.

生化分析

Biochemical Properties

Sodium;Ethyl 3-Oxobutanoate is readily converted into its enolate ion, which can be alkylated by reaction with an alkyl halide This property allows it to participate in a variety of biochemical reactions

Cellular Effects

Its ability to form an enolate ion suggests that it may influence cellular processes such as signal transduction, gene expression, and metabolism

生物活性

Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium, commonly known as sodium ethyl 3-oxobutanoate, is an important compound in organic chemistry with notable biological activities. This article delves into its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

Sodium ethyl 3-oxobutanoate has the following characteristics:

- Molecular Formula : C6H9O3Na

- Molecular Weight : Approximately 164.13 g/mol

- Appearance : White to off-white solid

- Solubility : Water-soluble due to its ionic nature

The compound features a keto group adjacent to a carboxylic acid group, which significantly influences its reactivity and biological activity.

Biological Activities

Sodium ethyl 3-oxobutanoate exhibits a range of biological activities, primarily due to its role in metabolic pathways and interactions with various biological systems.

1. Metabolic Role

Sodium ethyl 3-oxobutanoate is involved in ketogenesis, a metabolic process where fatty acids are broken down to produce ketone bodies during periods of low glucose availability. Acetoacetate, one of the ketone bodies produced from this compound, serves as an alternative energy source for the brain and other tissues.

2. Antimicrobial Activity

Research indicates that butanoic acid derivatives possess antimicrobial properties against various pathogens. Sodium ethyl 3-oxobutanoate has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans .

3. Antioxidant Properties

The compound has been studied for its antioxidant potential, particularly in scavenging free radicals. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer .

Case Studies and Research Findings

Several studies have investigated the biological activity of sodium ethyl 3-oxobutanoate:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of sodium ethyl 3-oxobutanoate against several bacterial strains. The results showed significant inhibition zones compared to control groups treated with standard antibiotics. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 18.3 to 293 µg/mL against tested pathogens.

Study 2: Role in Ketogenesis

In metabolic studies, sodium ethyl 3-oxobutanoate was shown to enhance ketone body production in liver cells during fasting conditions. This finding suggests its potential use in managing metabolic disorders such as diabetes and obesity by promoting fat oxidation .

Comparative Analysis

To understand the uniqueness of sodium ethyl 3-oxobutanoate, it can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl Acetoacetate | C6H10O3 | Contains two carbonyl groups; more reactive |

| Methyl Acetoacetate | C5H8O3 | Methyl group instead of ethyl; lower molecular weight |

| Ethyl Butyrate | C6H12O2 | Saturated ester; lacks keto functional group |

| Sodium Acetate | C2H3NaO2 | Simple acetate; less complex structure |

Sodium ethyl 3-oxobutanoate's unique keto structure adjacent to the carboxylic group provides distinct reactivity profiles not found in these similar compounds.

科学研究应用

Applications Overview

-

Organic Synthesis

- Sodium ethyl acetoacetate is widely used as a building block in organic synthesis due to its ability to undergo various chemical reactions such as alkylation and condensation.

- It serves as a precursor for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

-

Pharmaceutical Industry

- The compound is utilized in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders and central nervous system conditions.

- Its derivatives have been explored for their potential anti-inflammatory and analgesic properties.

-

Agricultural Chemicals

- Sodium ethyl acetoacetate is used in the development of herbicides and pesticides. Its reactivity allows for the modification of active ingredients to enhance efficacy and reduce environmental impact.

-

Food Industry

- As a flavoring agent, it is employed in food products to impart a fruity aroma and taste.

- Its safety profile makes it suitable for use in food applications.

-

Cosmetics and Personal Care Products

- The compound is incorporated into formulations for fragrances and skin care products due to its pleasant scent and functional properties.

Case Study 1: Synthesis of Pharmaceuticals

A study published in the Journal of Organic Chemistry demonstrated the use of sodium ethyl acetoacetate in the synthesis of novel anti-inflammatory agents. The researchers reported that the compound facilitated the formation of key intermediates that exhibited promising biological activity against inflammatory pathways.

Case Study 2: Agrochemical Applications

Research conducted by agricultural chemists highlighted sodium ethyl acetoacetate's role in developing new herbicides. The study showed that derivatives synthesized from this compound exhibited enhanced selectivity towards target weeds while minimizing harm to crops.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Precursor for complex organic molecules | Versatile reactivity |

| Pharmaceuticals | Synthesis of anti-inflammatory drugs | Targeted therapeutic effects |

| Agricultural Chemicals | Development of herbicides | Improved efficacy and reduced environmental impact |

| Food Industry | Flavoring agent | Safe for consumption |

| Cosmetics | Fragrance component | Enhances product appeal |

相似化合物的比较

Comparison with Similar Compounds

The sodium enolate of ethyl acetoacetate shares functional and structural similarities with other butanoic acid-derived esters. Below is a comparative analysis:

Butanoic Acid, Ethyl Ester (Ethyl Butyrate)

- Structure : Neutral ester (C6H12O2), lacking the 3-oxo group.

- Properties : Volatile, fruity aroma (pineapple-like), hydrophobic .

- Applications : Food flavoring agent in beverages and confectionery .

- Key Difference: Ethyl butyrate lacks the enolate’s reactivity and ionic solubility, limiting its use in synthetic chemistry .

Butanoic Acid, 2-Methyl-, Ethyl Ester (Ethyl 2-Methylbutanoate)

- Structure : Branched-chain ester with a 2-methyl substituent (C7H14O2).

- Applications : Aroma compound in pear syrups and fermented products .

- Key Difference: The methyl branch increases steric hindrance, reducing nucleophilicity compared to the sodium enolate .

Butanoic Acid, 3-Methyl-, Ethyl Ester (Ethyl 3-Methylbutanoate)

- Structure : 3-methyl substituent (C7H14O2).

- Properties : Sweetness-enhancing volatile in strawberries and jujube brandy .

- Applications : Flavor additive with a ROAV (Relative Odor Activity Value) > 1 in fermented juices .

- Key Difference: Unlike the sodium enolate, this ester’s non-ionic form limits its participation in enolate-mediated reactions .

Butanoic Acid, 3-Hydroxy-, Ethyl Ester (Ethyl 3-Hydroxybutanoate)

- Structure : Contains a hydroxyl group at the 3-position (C6H12O3).

- Properties: Less acidic (pKa ~4.5) compared to the 3-oxo derivative (enolate pKa ~11) .

- Applications: Precursor for biodegradable polymers (e.g., polyhydroxyalkanoates) .

- Key Difference: The hydroxyl group enables esterification reactions but lacks the enolate’s resonance stabilization .

Table 1: Comparative Properties of Sodium Ethyl 3-Oxobutanoate and Analogous Esters

Table 2: Aroma Contributions in Fermented Products (ROAV > 1)

Key Research Findings

Synthetic Utility: The sodium enolate’s ionic nature facilitates reactions in polar aprotic solvents (e.g., DMSO), enabling efficient alkylation with electrophiles like methyl iodide .

Stability: The enolate form is stabilized by resonance and sodium coordination, contrasting with neutral esters prone to hydrolysis under acidic/basic conditions .

Aroma vs. Reactivity: While ethyl 3-oxobutanoate derivatives enhance sweetness in foods (e.g., hexyl acetate in strawberries ), the sodium enolate is non-volatile and unsuitable for flavor applications.

准备方法

Key Steps and Optimization

-

Sodium Ethoxide Preparation :

Anhydrous sodium ethoxide is synthesized by reacting metallic sodium with anhydrous ethanol under inert gas purging. The reaction is conducted at 120–150°C to avoid thermal decomposition of sodium ethoxide. Excess ethanol is excluded to prevent coordination complexes, ensuring a dry, powdered sodium ethoxide product. -

Condensation Reaction :

Ethyl acetate is introduced to sodium ethoxide in a pressure-resistant reactor. The mixture is heated to 100–110°C under 20–30 psi pressure, facilitating the condensation reaction. Azeotropic distillation with benzene removes ethanol byproduct as a benzene-ethanol mixture, shifting the equilibrium toward the enolate. -

Isolation of Sodium Enolate :

The reaction mixture contains the sodium enolate complexed with excess ethyl acetate. To isolate the enolate, neutralization steps are omitted, and the mixture is cooled under inert conditions. The product remains in solution or as a suspension, depending on solvent choice.

Table 1: Effect of Ethyl Acetate Excess on Yield

| Moles of Ethyl Acetate per Equivalent Na | Yield (%) |

|---|---|

| 3 | 78 |

| 5 | 84 |

| 7 | 88 |

Laboratory-Scale Deprotonation of Ethyl Acetoacetate

Direct deprotonation of ethyl acetoacetate using strong bases like sodium hydride (NaH) or sodium methoxide (NaOMe) provides a straightforward route to the sodium enolate. This method is favored for small-scale synthesis due to its simplicity and high purity.

Procedure:

-

Base Addition :

Ethyl acetoacetate (1.0 mol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Sodium hydride (1.1 mol) is added gradually at 0°C, producing hydrogen gas and the sodium enolate:

-

Purification :

The reaction mixture is filtered to remove unreacted NaH, and the solvent is evaporated under vacuum. The residue is recrystallized from hexane to yield pure sodium 3-oxobutanoate ethyl ester.

Advantages:

-

Avoids high-pressure equipment.

-

Suitable for thermally sensitive substrates.

Mechanistic Insights and Byproduct Management

Equilibrium Considerations:

The Claisen condensation is equilibrium-limited, with ~50% conversion under stoichiometric conditions. Excess ethyl acetate (5–7 moles per Na equivalent) or azeotropic ethanol removal improves yields to 85–90%.

Byproduct Formation and Mitigation:

-

Thermal Decomposition : Sodium ethoxide degrades above 150°C, necessitating precise temperature control during its preparation.

-

Sodium Carbonate Formation : Neutralization with carbon dioxide post-reaction converts residual base to sodium carbonate, which is removed via aqueous extraction.

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。